

# A Technical Guide to Target Engagement Studies of GSK931145

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides an in-depth overview of **GSK931145**, a selective inhibitor of the glycine transporter type 1 (GlyT-1), and its application in target engagement studies. Designed for researchers, scientists, and professionals in drug development, this document details the core pharmacology of **GSK931145**, experimental protocols for its use as a positron emission tomography (PET) ligand, and the associated signaling pathways.

## Introduction to GSK931145 and its Target

**GSK931145** is a potent and selective antagonist of the glycine transporter type 1 (GlyT-1), a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT-1, **GSK931145** increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This modulation of NMDA receptor activity is a therapeutic strategy being explored for conditions such as schizophrenia, where NMDA receptor hypofunction is implicated.[1]

Radiolabeled with carbon-11 ([11C]**GSK931145**), the compound serves as a valuable PET imaging agent to assess GlyT-1 expression and occupancy in the brain.[2][3][4] This allows for direct measurement of target engagement in both preclinical and clinical studies, aiding in dose selection and confirming the mechanism of action for GlyT-1 inhibitors.[2][3]

## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data reported for **GSK931145** and its use in characterizing other GlyT-1 inhibitors.



Table 1: In Vitro and In Vivo Properties of GSK931145

| Parameter                             | Value               | Species/Tissue                                 | Reference |
|---------------------------------------|---------------------|------------------------------------------------|-----------|
| pIC50 (GlyT-1)                        | 8.4                 | -                                              | [5]       |
| pIC50 (GlyT-2)                        | 4.6                 | -                                              | [5]       |
| pKi                                   | 8.97                | Rat Cortex                                     | [5]       |
| logD                                  | 2.53                | -                                              | [5]       |
| Brain-Blood AUC<br>Ratio              | 1.9                 | -                                              | [5]       |
| Binding Potential (BPND)              | 1.5 - 3             | Primate (Midbrain,<br>Thalamus,<br>Cerebellum) | [2][4]    |
| Plasma Free Fraction<br>(fP)          | 0.8%                | Primate                                        | [2][4]    |
| Plasma Free Fraction (fP)             | 8%                  | Human                                          | [2][4]    |
| K1 (Plasma to Brain<br>Transfer Rate) | 0.126 mL cm-3 min-1 | Primate                                        | [2][4]    |
| K1 (Plasma to Brain<br>Transfer Rate) | 0.025 mL cm-3 min-1 | Human                                          | [2][4]    |

Table 2: GlyT-1 Occupancy Studies using [11C]GSK931145

| Compound   | EC50       | Species | Reference |
|------------|------------|---------|-----------|
| GSK1018921 | 22.5 ng/mL | Primate | [2]       |
| GSK1018921 | 45.7 ng/mL | Human   | [2]       |

# **Signaling Pathway and Mechanism of Action**



**GSK931145** exerts its effect by inhibiting the GlyT-1 transporter. This transporter is crucial for maintaining low synaptic glycine levels. By blocking GlyT-1, **GSK931145** leads to an increase in synaptic glycine, which then enhances the activation of NMDA receptors, as glycine is an obligatory co-agonist for these receptors.



Click to download full resolution via product page

Mechanism of action of GSK931145.

# **Experimental Protocols for Target Engagement Studies**

The primary method for assessing **GSK931145** target engagement is through PET imaging using its radiolabeled form, [11C]**GSK931145**.

#### 4.1. Radiosynthesis of [11C]GSK931145

GSK931145 is labeled with 11C using [11C]methyl iodide or [11C]methyl triflate.[3] The final product should have a radiochemical purity of >99% as determined by high-performance liquid chromatography (HPLC) and a specific activity of >39 GBq/µmol.[5][6] The purified [11C]GSK931145 is then formulated in normal saline for intravenous injection.[5][6]

#### 4.2. Animal and Human PET Imaging Protocol



The following is a general protocol for in vivo PET imaging with [11C]GSK931145.

- Subject Preparation: Subjects (preclinical models or human volunteers) are positioned in the PET scanner. For arterial blood sampling, an arterial line is placed.
- Radiotracer Administration: A bolus injection of [11C]GSK931145 is administered intravenously. The injected dose is recorded.
- PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 120 minutes post-injection.[6]
- Arterial Blood Sampling: If a plasma input function is required, arterial blood samples are
  collected throughout the scan to measure the concentration of the parent radiotracer and its
  metabolites over time.
- Image Analysis:
  - Regions of interest (ROIs) are delineated on the PET images, often co-registered with anatomical MRI scans, for brain regions known to have high GlyT-1 expression (e.g., midbrain, thalamus, cerebellum).[2][4]
  - Time-activity curves (TACs) are generated for each ROI.
  - Kinetic modeling (e.g., two-tissue compartmental model or a pseudo-reference tissue model) is applied to the TACs to estimate outcome measures such as the volume of distribution (VT) and binding potential (BPND).[2]
- Occupancy Studies: To determine the target occupancy of a non-radiolabeled GlyT-1 inhibitor, baseline PET scans are performed, followed by administration of the inhibitor at various doses. Post-dose PET scans are then acquired to measure the reduction in [11C]GSK931145 binding. The relationship between the inhibitor's plasma concentration and the change in BPND is used to calculate the EC50.[2]
- 4.3. Whole-Body Biodistribution and Dosimetry

Whole-body PET scans are conducted to assess the distribution of [11C]**GSK931145** throughout the body and to calculate the radiation dose.[7]



- Scanning: Whole-body PET scans are acquired at multiple time points after radiotracer injection.
- ROI Delineation: ROIs are drawn on major organs (e.g., liver, kidneys, lungs).[7]
- Dosimetry Calculation: Time-activity curves for each organ are used to calculate residence times. Radiation dose estimates are then calculated using software such as OLINDA/EXM.
   [7] Studies in humans have shown the highest absorbed radiation dose to be in the liver, with an average effective dose of 4.02 µSv/MBq for males and 4.95 µSv/MBq for females.

## **Experimental Workflow Visualization**

The following diagram illustrates the typical workflow for a target engagement study using [11C]**GSK931145** PET.





Click to download full resolution via product page

Workflow for a [11C] **GSK931145** PET target engagement study.

### Conclusion

**GSK931145** is a critical tool for investigating the role of GlyT-1 in the central nervous system and for the development of novel therapeutics targeting this transporter. As a PET ligand, [11C]**GSK931145** allows for the direct in vivo quantification of GlyT-1, providing invaluable information on target engagement that can guide drug development programs. The



methodologies outlined in this guide provide a framework for conducting robust and informative target engagement studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 11C-Labeled GSK931145 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Target Engagement Studies of GSK931145]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#gsk931145-target-engagement-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com